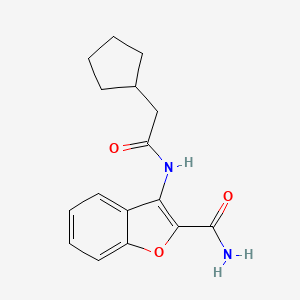

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-16(20)15-14(11-7-3-4-8-12(11)21-15)18-13(19)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWQLHPESDHJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route typically starts with benzofuran-2-carboxylic acid as the precursor. The steps include:

8-Aminoquinoline Installation:

C–H Arylation: Palladium catalysis is used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: A one-pot, two-step transamidation procedure is employed to achieve further diversification of the C3-arylated benzofuran products.

Chemical Reactions Analysis

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs of Benzofuran-2-carboxamide Derivatives A series of 18 benzofuran-2-carboxamide derivatives (1a–1r) were synthesized with substitutions at ortho (R1), meta (R2), or para (R3) positions relative to the carboxamide group (Fig. 1 in ). Key substituents include electron-releasing groups (-OCH₃, -CH₃, -OH) and electron-withdrawing groups (-Cl, -NO₂, -CF₃). These modifications significantly impact neuroprotective and antioxidative efficacy:

- Meta-substituted derivatives (e.g., R2 = -Cl or -OCH₃) showed enhanced neuroprotection compared to ortho- or para-substituted analogs, likely due to optimized steric and electronic interactions with cellular targets .

- Electron-withdrawing groups at R2 improved radical-scavenging activity in cell-free assays, while electron-donating groups enhanced membrane permeability .

2.2 Vilazodone Intermediate: 5-(Piperazin-1-yl)benzofuran-2-carboxamide

This compound, a key intermediate in the synthesis of the antidepressant vilazodone, features a piperazinyl group at position 5 of the benzofuran core . Unlike 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, the substituent here is para to the carboxamide group. The piperazine moiety confers basicity and water solubility, critical for vilazodone’s serotonin receptor affinity and oral bioavailability . In contrast, the cyclopentylacetamido group in the target compound is more lipophilic, suggesting divergent therapeutic applications (neuroprotection vs. antidepressant activity).

Impact of Substituent Position and Type

- 5-position (para): The piperazinyl group in vilazodone’s intermediate allows for extended conjugation and hydrogen bonding, favoring receptor binding .

- Substituent Chemistry :

2.4 Synthesis Methods Industrial processes for benzofuran-2-carboxamide derivatives emphasize high yield and purity. For example, vilazodone intermediates are synthesized via novel routes using hydroxybutyryl intermediates , while the target compound may require tailored methods for introducing the cyclopentylacetamido group without side reactions.

Table 1: Comparative Analysis of Benzofuran-2-carboxamide Derivatives

Biological Activity

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class, which is known for its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are characterized by their ability to interact with various biological targets. These interactions lead to significant effects on cellular functions, making them valuable in medicinal chemistry. The compound has been noted for its potential anti-tumor , antibacterial , anti-oxidative , and anti-viral properties.

Target Interaction

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical cellular processes. This compound modulates the activity of these targets, leading to various downstream effects that contribute to its therapeutic potential.

Biochemical Pathways

Research indicates that benzofuran derivatives can influence several biochemical pathways. For instance, they may affect pathways involved in oxidative stress responses, cell proliferation, and apoptosis. This modulation can lead to significant outcomes in both cancer therapy and neuroprotection.

Neuroprotective Effects

A study focusing on benzofuran derivatives highlighted their neuroprotective and antioxidant activities. In vitro assays demonstrated that certain derivatives exhibited protection against NMDA-induced excitotoxicity in rat cortical neurons. Notably, compounds with specific substitutions showed enhanced neuroprotective effects comparable to established neuroprotective agents like memantine .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been explored through various assays measuring their ability to scavenge free radicals and inhibit lipid peroxidation. The structure-activity relationship studies suggest that specific functional groups enhance these activities, indicating that modifications to the benzofuran structure could yield more potent antioxidants .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other notable benzofuran derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methoxsalen | Anti-inflammatory | Used in treating psoriasis and eczema |

| Amiodarone | Antiarrhythmic | Commonly used for heart rhythm disorders |

| Vilazodone | Antidepressant | Targets serotonin receptors |

| This compound | Anticancer, Neuroprotective | Shows promise in inhibiting specific biological pathways |

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Its derivatives are being investigated for their potential as therapeutic agents against various diseases.

- Biological Research : The compound's ability to inhibit specific pathways makes it a candidate for studying disease mechanisms.

- Material Science : Due to its unique chemical properties, it can be utilized in developing new materials .

Q & A

Q. What are the key synthetic pathways for 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves three stages (Figure 1):

Benzofuran-2-carboxylic acid preparation : Start with functionalization of benzofuran derivatives (e.g., bromination or chlorination) using reagents like 5-Bromo-1-benzofuran-2-carboxylic acid (mp 257–260°C, CAS 10242-11-2) .

Palladium-catalyzed C-H arylation : Introduce cyclopentylacetamide via Suzuki-Miyaura coupling or direct amidation. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity to improve yield.

One-pot transamidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide group. Monitor reaction progress via TLC or HPLC .

Q. Table 1: Key Reagents and Conditions

| Step | Reagent/Catalyst | Conditions | Reference |

|---|---|---|---|

| 1 | 5-Bromo-1-benzofuran-2-carboxylic acid | 97% purity, mp 257–260°C | |

| 2 | Pd(PPh₃)₄, cyclopentylacetamide | DMF, 80°C, 12h | |

| 3 | EDC, HOBt, NH₃ | RT, 6h |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzofuran backbone and cyclopentylacetamide substituents. Compare with analogs like 1-Benzofuran-2-sulfonyl chloride (CAS 17070-58-5, δH 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = ~343.3 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry; analogs like 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) have been structurally confirmed via this method .

- Melting Point Analysis : Compare with related compounds (e.g., benzofuran-2-carboxylic acid: mp 192–196°C ).

Q. What are common derivatives of benzofuran-2-carboxamide, and how do structural modifications affect reactivity?

Methodological Answer: Derivatives often involve substitutions on the benzofuran ring or cyclopentyl group:

- Halogenation : Brominated analogs (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid, CAS 10242-11-2) show altered electronic profiles, enhancing electrophilic reactivity .

- Side-chain modifications : Replace cyclopentyl with morpholine (e.g., 4-Benzylmorpholine-3-carboxylic acid, CAS 1219426-63-7) to study steric effects on bioactivity .

Advanced Research Questions

Q. How can researchers address low yields in the transamidation step during scale-up?

Methodological Answer:

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst Screening : Test alternatives to EDC, such as DCC or HATU, and quantify yields via LC-MS.

- Automated Systems : Use continuous flow reactors (as suggested for industrial-scale synthesis) to improve mixing and heat transfer .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Orthogonal Validation : Confirm ¹H NMR assignments using 2D techniques (COSY, HSQC). For example, resolve aromatic proton splitting patterns by comparing with 3-Bromopyridine-2-carboxylic acid (CAS 30683-23-9) .

- DFT Calculations : Perform geometry optimization using Gaussian or ORCA to predict chemical shifts and reconcile discrepancies .

Q. What strategies are recommended for interpreting inconsistent bioactivity data in cell-based assays?

Methodological Answer:

Q. How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to map binding to kinases or GPCRs. Compare with benzothiophene derivatives (e.g., 1-Benzothiophene-2-carbaldehyde, CAS 3541-37-5) for scaffold similarity .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.